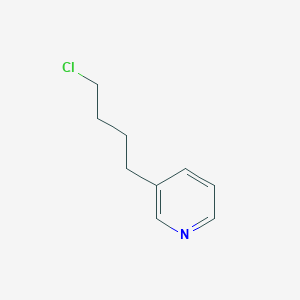

4-(3-Pyridinyl)butyl chloride

Overview

Description

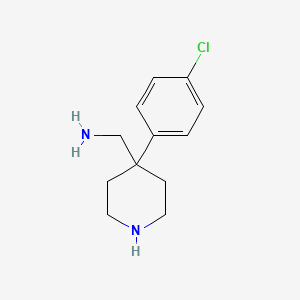

“4-(3-Pyridinyl)butyl chloride” is an organic chemical compound. It is a structurally diverse pyridinium salt, which is a familiar structure in many natural products and bioactive pharmaceuticals . It is used as an intermediate in the synthesis of tirofiban hydrochloride .

Synthesis Analysis

Pyridinium salts, including “this compound”, have been synthesized through various routes. They have played an intriguing role in a wide range of research topics due to their synthetic routes and reactivity . For instance, they are important in the synthesis of new compounds on a gram scale .Molecular Structure Analysis

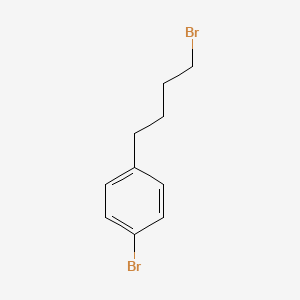

The molecular formula of “this compound” is C9H13Cl2N . The molecular weight is 206.11 . For more detailed structural information, you may refer to the 2D Mol file or the computed 3D SD file .Chemical Reactions Analysis

Pyridinium salts, including “this compound”, have shown significant reactivity. They are important as pyridinium ionic liquids and pyridinium ylides . They also play a role in the reduction–oxidation mechanisms of hydrogenated pyridine derivatives .Scientific Research Applications

Electrochemical Degradation

A study examined the electrochemical oxidation of pyridinium ionic liquids, including 1-butyl-4-methylpyridinium chloride (Py4-4Me Cl), revealing insights into their degradation process and intermediate products. This research is crucial for understanding the decomposition pathways and ecological impacts of such compounds (Pieczyńska et al., 2015).

Cellulose Functionalization

In the field of cellulose chemistry, ionic liquids such as 1-N-butyl-3-methylimidazolium chloride have been used as solvents for the acylation of cellulose, demonstrating the potential of pyridinium-based compounds in cellulose modification processes (Köhler & Heinze, 2007).

Synthesis and Structural Elucidation

The chloride salt of 1-butyl-4-[2-(4-hydroxyphenyl)ethenyl)]pyridine was synthesized and structurally elucidated, indicating the potential of pyridinium compounds in the synthesis of novel structures with detailed spectroscopic analysis (Koleva et al., 2009).

Sensor Applications

A study on dye-sensitized solar cells found that a pyridinyl-functionalized ionic liquid enhanced the performance and stability of these cells, indicating the potential applications of pyridinium-based compounds in renewable energy technologies (Xu et al., 2013).

Mechanism of Action

Target of Action

4-(3-Pyridinyl)butyl chloride is a chemical compound that is primarily used as an intermediate in the synthesis of other compounds

Mode of Action

It is known to participate in suzuki–miyaura cross-coupling reactions , a type of reaction that forms carbon-carbon bonds. In these reactions, a palladium catalyst facilitates the coupling of an organoboron compound (like this compound) with a halide or pseudohalide .

Biochemical Pathways

The suzuki–miyaura cross-coupling reactions it participates in are widely used in organic chemistry to create a variety of biologically active compounds . The resulting compounds could potentially affect various biochemical pathways, depending on their structure and function.

Safety and Hazards

“4-(3-Pyridinyl)butyl chloride” is classified as a skin irritant (Category 2), eye irritant (Category 2), and may cause respiratory irritation (Specific target organ toxicity – single exposure, Category 3) . It should be handled with care, using protective equipment, and stored in a well-ventilated place .

properties

IUPAC Name |

3-(4-chlorobutyl)pyridine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12ClN/c10-6-2-1-4-9-5-3-7-11-8-9/h3,5,7-8H,1-2,4,6H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QOJKBBGLSMESRW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)CCCCCl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12ClN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

169.65 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(6-Methyl-2-p-tolyl-imidazo[1,2-a]pyridin-3-yl)-methanol](/img/structure/B3332314.png)